1-(2-Chlorocyclopentyl)propan-2-one
Description
1-(2-Chlorocyclopentyl)propan-2-one is a ketone derivative featuring a chlorinated cyclopentane ring attached to a propan-2-one backbone. Its synthesis involves a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% isolated yield . Spectroscopic data for this compound align with earlier reports in Chemical Communications (2013), confirming its structural integrity .
Properties
CAS No. |
106347-75-5 |
|---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
1-(2-chlorocyclopentyl)propan-2-one |
InChI |
InChI=1S/C8H13ClO/c1-6(10)5-7-3-2-4-8(7)9/h7-8H,2-5H2,1H3 |
InChI Key |
JPVDKBMHPDLMGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCC1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chlorocyclopentyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-chlorocyclopentanone with a suitable alkylating agent under controlled conditions. The reaction typically requires a base to deprotonate the cyclopentanone, followed by the addition of the alkylating agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorocyclopentyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a suitable solvent, such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorocyclopentyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorocyclopentyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
Comparison with Similar Compounds
Key Observations :
- Chlorine Position : The chlorocyclopentyl group in the target compound introduces steric and electronic effects distinct from chlorinated aryl groups (e.g., 1-(3-Chlorophenyl)- derivatives) .
- Functional Group Diversity: Methylamino-substituted analogs (e.g., 1-(3-Chlorophenyl)-1-(methylamino)propan-2-one) exhibit amine functionalities, which may enhance biological activity or metabolic stability .
Key Findings :
- The target compound’s synthesis leverages palladium catalysis for regioselectivity, contrasting with Wittig-based approaches for aryl-substituted analogs .
- Methylamino-substituted derivatives are often associated with psychoactive properties, prompting regulatory scrutiny .
Physicochemical Properties
Spectroscopic Data
- This compound : Matches prior NMR and IR data reported in Chem. Commun. (2013), confirming the ketone and chlorocyclopentyl moieties .
- 1-(2-(4-Methoxyphenyl)-tetrahydroisoquinolin-1-yl)propan-2-one: Exhibits distinct ¹H NMR peaks (e.g., δ 1.2–3.8 ppm for tetrahydroisoquinoline protons) compared to the target compound’s simpler cyclopentyl signals .
Stability and Reactivity
- Cyclopropyl-substituted analogs (e.g., 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one) may exhibit enhanced strain-driven reactivity due to the cyclopropane ring .
- Thienyl-substituted compounds (e.g., 1-(2-Thienyl)-1-propanone) are prone to electrophilic substitution at the thiophene ring, unlike the chlorocyclopentyl derivative .
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